molecular formula C8H12N2O4 B14883390 Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate

Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate

Cat. No.: B14883390
M. Wt: 200.19 g/mol
InChI Key: PPEJCFHJHJLIHB-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate is a chemical compound with the molecular formula C7H10N2O4 It is a derivative of imidazolidine-2,4-dione, featuring a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate typically involves the reaction of imidazolidine-2,4-dione with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazolidine-2,4-dione acts as a nucleophile, attacking the electrophilic carbon of the methyl 2-bromo-2-methylpropanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: The parent compound, which lacks the methyl ester group.

    Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate: A similar compound with a different ester group.

Uniqueness

Methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 2-(2,5-dioxoimidazolidin-4-yl)-2-methylpropanoate

InChI

InChI=1S/C8H12N2O4/c1-8(2,6(12)14-3)4-5(11)10-7(13)9-4/h4H,1-3H3,(H2,9,10,11,13)

InChI Key

PPEJCFHJHJLIHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1C(=O)NC(=O)N1)C(=O)OC

Origin of Product

United States

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